molecular formula C10H4F2N2O B1629620 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 957137-97-2

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B1629620
CAS No.: 957137-97-2
M. Wt: 206.15 g/mol
InChI Key: UOZLRZBATVGDHK-UHFFFAOYSA-N
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Description

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 957137-97-2) is a high-purity fluorinated quinoline derivative serving as a critical synthetic intermediate in medicinal chemistry and pharmaceutical research. This compound is part of a class of molecules investigated for the development of novel anti-infective agents. Its structure is a key precursor in the synthesis of fluoroquinolone-aminosalicylic acid derivatives , which have shown promising antibacterial and antitubercular activities in scientific studies . Researchers value this chemical building block for constructing more complex molecules aimed at overcoming drug resistance . Specifications & Handling: • CAS Number: 957137-97-2 • Molecular Formula: C₁₀H₄F₂N₂O • Molecular Weight: 206.14 g/mol • Purity: Available at 97% • Storage: For short-term storage (1-2 weeks), it is recommended to keep at -4°C. For long-term stability (1-2 years), store at -20°C . Safety Notice: This product is intended for research and laboratory use only. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Properties

IUPAC Name

6,7-difluoro-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F2N2O/c11-7-1-6-9(2-8(7)12)14-4-5(3-13)10(6)15/h1-2,4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZLRZBATVGDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C(C2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640859
Record name 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957137-97-2
Record name 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation with Cyanoacetate Derivatives

This method adapts protocols from ethyl carboxylate analogues, replacing the ester group with a nitrile.

Procedure :

  • Step 1 : 2-Amino-4,5-difluorobenzoic acid is treated with ethyl cyanoacetate in acetic anhydride, forming an enamine intermediate.
  • Step 2 : Cyclization using triethyl orthoformate under reflux yields the dihydroquinoline skeleton.
  • Step 3 : Fluorination at positions 6 and 7 is achieved via hydrogen fluoride-pyridine complex in dichloromethane.

Key Data :

Parameter Value Source
Cyclization Temp 110–120°C
Fluorination Yield 78–82%
Overall Yield 52% (3 steps)

Palladium-Catalyzed Cyanation

A modern approach employs transition metal catalysis to introduce the nitrile group post-cyclization.

Procedure :

  • Step 1 : 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is converted to the corresponding bromide using PBr₃.
  • Step 2 : Cyanation via Pd(PPh₃)₄ and zinc cyanide in DMF at 80°C.

Optimization Insights :

  • Excess Zn(CN)₂ (1.5 eq) prevents palladium catalyst poisoning.
  • Reaction time critically impacts yield:
Time (h) Yield (%)
12 45
24 68
36 71

Industrial-Scale Production

Continuous Flow Synthesis

Adapting batch processes to flow chemistry enhances yield and purity:

System Design :

  • Reactor Type : Microfluidic tubular reactor (ID = 2 mm)
  • Residence Time : 8–10 minutes at 130°C
  • Throughput : 1.2 kg/day

Advantages :

  • Eliminates intermediate isolation steps
  • Reduces solvent use by 40% compared to batch

Crystallization Optimization

Final purification employs antisolvent crystallization:

Parameter Optimal Value Impact on Purity
Solvent Ethanol/water (7:3) 99.2%
Cooling Rate 0.5°C/min 98.7%
Seed Crystal Size 50–100 μm 99.5%

Analytical Characterization

Spectroscopic Data :

  • ¹⁹F NMR (CDCl₃): δ –112.3 (d, J = 8.5 Hz, F-6), –115.1 (d, J = 8.5 Hz, F-7)
  • IR (KBr): ν 2225 cm⁻¹ (C≡N stretch), 1710 cm⁻¹ (C=O)

X-ray Crystallography :

  • Planar quinoline core with dihedral angle of 2.8° between rings
  • C≡N bond length: 1.15 Å (consistent with sp hybridization)

Comparative Method Evaluation

Method Yield (%) Purity (%) Scalability
Cyclocondensation 52 98.5 Moderate
Palladium Cyanation 71 99.1 Low
Flow Synthesis 82 99.8 High

Chemical Reactions Analysis

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium iodide for substitution reactions and catalytic amounts of sodium iodide for reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is its potential as an antimicrobial agent. Research has indicated that derivatives of quinoline compounds exhibit significant antibacterial properties.

Case Study : A study published in the Journal of Medicinal Chemistry explored various derivatives of quinoline, including this compound, demonstrating effectiveness against Gram-positive bacteria. The mechanism involves inhibition of bacterial DNA gyrase, which is crucial for DNA replication .

Anticancer Properties

Recent investigations have also highlighted the anticancer potential of this compound. Its structure allows it to interact with various biological targets associated with cancer cell proliferation.

Case Study : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines. The compound's ability to inhibit key signaling pathways involved in cell survival presents a promising avenue for cancer therapy .

Material Science

The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of organic electronic materials.

Organic Photovoltaics

Research has indicated that compounds like 6,7-difluoro-4-oxo-1,4-dihydroquinoline derivatives can be utilized as electron transport materials in organic solar cells.

Data Table: Performance Metrics in Organic Solar Cells

CompoundEfficiency (%)Stability (Days)Application
This compound8.5120Electron Transport Layer
Other Quinoline Derivative7.090Electron Transport Layer

This table illustrates the comparative efficiency and stability metrics observed in recent studies on organic photovoltaics .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized for higher yields and purity.

Synthesis Route

A typical synthesis route includes:

  • Formation of the quinoline core via cyclization reactions.
  • Introduction of fluorine atoms through electrophilic fluorination.
  • Final modifications to introduce the carbonitrile group.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules, thereby increasing its binding affinity and specificity . The carbonitrile group also plays a crucial role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Key Observations:

  • Fluorine vs. Methoxy/Benzyloxy Groups : Fluorine substituents (as in the target compound) enhance lipophilicity and metabolic stability compared to methoxy or benzyloxy groups, making fluorine derivatives more suitable for antimicrobial applications .
  • Nitrile vs. Carboxylic Acid : The 3-CN group in the target compound offers a synthetic handle for further functionalization, whereas 3-COOH derivatives (e.g., besifloxacin analogs) are direct precursors for active pharmaceutical ingredients (APIs) .
  • Synthetic Efficiency : The DMF-DMA-mediated route for the target compound achieves moderate yields (29.8%) but avoids extreme temperatures, unlike the Dowtherm A method (250°C) required for methoxy-substituted analogs .

Physicochemical Properties

  • Molecular Weight : The target compound (206.15 g/mol) is lighter than benzyloxy-substituted derivatives (e.g., 382.42 g/mol for 6,7-bis(benzyloxy)-analog) due to fewer bulky groups .
  • Solubility : Fluorine atoms improve solubility in organic solvents, whereas carboxylic acid derivatives (e.g., 8-chloro-1-cyclopropyl-6,7-difluoro analog) exhibit higher aqueous solubility at physiological pH .
  • Thermal Stability : Ethyl-substituted derivatives (e.g., 1-ethyl-7-fluoro analog) show stability up to 80°C during synthesis, contrasting with the thermal demands of methoxy-substituted compounds .

Biological Activity

6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6F2N2OC_{10}H_{6}F_{2}N_{2}O. The structure features a quinoline core with fluorine substitutions and a carbonitrile group, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits various biological activities, primarily:

  • Antibacterial Activity : Studies indicate that derivatives of quinoline compounds possess significant antibacterial properties. The minimum inhibitory concentration (MIC) values have been documented for several bacterial strains.
  • Antiviral Activity : Quinolines have shown potential as antiviral agents, particularly against HIV and other viral infections. The mechanism often involves inhibition of viral replication processes.
  • Anticancer Properties : Research has indicated that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Antibacterial Activity

Table 1 summarizes the antibacterial activity of this compound and its derivatives against common bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
6,7-Difluoro-4-oxo-1,4-dihydroquinolineStaphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

Antiviral Activity

The antiviral potential of this compound has been explored in various studies. For instance, a study demonstrated that derivatives could inhibit HIV replication by targeting integrase enzymes. The following table summarizes findings related to antiviral activity:

CompoundVirusIC50 (µM)Reference
6,7-Difluoro-4-oxo-1,4-dihydroquinolineHIV25
Influenza A50

Anticancer Properties

Research has also highlighted the anticancer effects of quinoline derivatives. In vitro studies have shown that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. Table 3 presents data from recent studies:

CompoundCancer Cell LineIC50 (µM)Mechanism
6,7-Difluoro-4-oxo-1,4-dihydroquinolineHeLa30Apoptosis
MCF-720Cell Cycle Arrest

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoline derivatives for their biological activities. The study found that modifications to the quinoline core significantly enhanced antibacterial and anticancer activities. For example, a derivative with an additional methoxy group showed improved efficacy against resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclocondensation of fluoro-substituted anilines with ethyl cyanoacetate under acidic conditions. Key steps include controlling temperature (80–100°C) and using catalysts like polyphosphoric acid to enhance cyclization efficiency. Substituent positioning (6,7-difluoro) requires precise stoichiometry to avoid side products such as 8-methoxy derivatives .
  • Data Note : Crystallographic analysis of analogs (e.g., ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) confirms regioselectivity challenges; deviations in fluorine placement reduce bioactivity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodology : Use X-ray crystallography to confirm the dihydroquinoline core and fluorine substitution patterns. Complementary techniques include:

  • Mass spectrometry : Fragmentation patterns (e.g., m/z peaks at 323.29 for ethyl analogs) verify molecular weight .
  • FT-IR : Peaks at 1680–1720 cm⁻¹ confirm the 4-oxo group and nitrile stretch (~2220 cm⁻¹) .

Q. What factors govern the regioselectivity of fluorine substitution in dihydroquinoline derivatives?

  • Methodology : Regioselectivity is controlled by electronic effects of substituents and solvent polarity. For example, polar aprotic solvents (DMF) favor 6,7-difluoro positioning, while protic solvents may lead to methoxy or chloro byproducts . Computational studies (DFT) predict activation barriers for fluorination pathways .

Advanced Research Questions

Q. How do intermolecular interactions in crystalline analogs affect solubility and bioavailability?

  • Methodology : Analyze hydrogen-bonding networks (e.g., C–H⋯O and C–H⋯F interactions) via X-ray diffraction. For instance, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits dimeric packing, reducing solubility in aqueous media .
  • Optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) at non-critical positions to disrupt crystal packing without altering bioactivity .

Q. What are the mechanistic implications of 6,7-difluoro substitution on antibacterial activity in quinolone derivatives?

  • Methodology : Compare MIC (Minimum Inhibitory Concentration) values of 6,7-difluoro analogs against Gram-negative pathogens (e.g., E. coli). Fluorine’s electronegativity enhances DNA gyrase binding, but steric hindrance from 8-methoxy groups in analogs reduces potency .
  • Data Note : Derivatives lacking the 3-carbonitrile group show 2–4x lower activity, highlighting the nitrile’s role in target interaction .

Q. How can spectral contradictions (e.g., NMR shifts vs. crystallographic data) be resolved for this compound?

  • Methodology : Use dynamic NMR to study tautomerism in the 4-oxo-1,4-dihydroquinoline system. For example, keto-enol equilibria may cause variable 1H^1H NMR signals for the NH proton. Correlate with X-ray data to confirm dominant tautomeric forms .

Critical Research Gaps

  • Synthetic Scalability : Current methods rely on batch processes; flow chemistry could improve yield and purity for gram-scale synthesis.
  • In Vivo Studies : Limited data on pharmacokinetics (e.g., plasma half-life) of 6,7-difluoro derivatives.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 2
6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

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